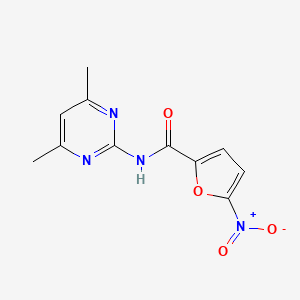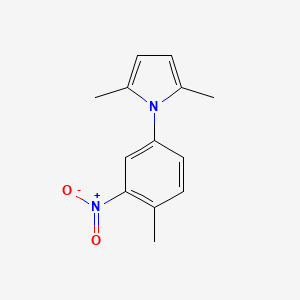![molecular formula C18H20N2OS B5834693 N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide, also known as D745, is a small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that plays a role in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair. D745 has been shown to have potential therapeutic applications in cancer and other diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
作用機序
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. This results in the inhibition of downstream signaling pathways that are regulated by CK2, including the PI3K/Akt and MAPK pathways. This compound has also been shown to induce apoptosis in cancer cells through a mechanism that involves the inhibition of the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the replication of certain viruses.
実験室実験の利点と制限
One advantage of N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide is its specificity for CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. However, its low yield and relatively high cost can be limiting factors for some experiments. In addition, the potential toxicity of this compound can be a concern, particularly in in vivo studies.
将来の方向性
There are a number of potential future directions for research on N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in diseases other than cancer, such as neurodegenerative diseases and viral infections. Finally, further research is needed to elucidate the precise mechanisms underlying the anti-cancer and other effects of this compound, which could lead to the development of new therapeutic strategies.
合成法
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide can be synthesized via a multi-step process involving the reaction of 3,5-dimethylaniline with carbon disulfide, followed by reaction with 3,4-dimethylbenzoyl chloride and subsequent purification. The yield of the final product is typically around 30%.
科学的研究の応用
N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide has been studied extensively in vitro and in vivo for its potential therapeutic applications. In particular, it has been shown to have anti-cancer activity in a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. This compound has also been shown to have potential therapeutic applications in other diseases, including neurodegenerative diseases and viral infections.
特性
IUPAC Name |
N-[(3,5-dimethylphenyl)carbamothioyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-11-7-12(2)9-16(8-11)19-18(22)20-17(21)15-6-5-13(3)14(4)10-15/h5-10H,1-4H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGUWPSHVJSFDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)

![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)





![N-[2-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5834712.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)
